REACTION_SMILES
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[Br:16][CH2:17][C:18](=[O:19])[O:20][CH2:21][CH3:22].[C:10](=[O:11])([O-:12])[O-:13].[K+:14].[K+:15].[O:23]1[CH2:24][CH2:25][CH2:26][CH2:27]1.[OH:1][c:2]1[cH:3][c:4]([CH:5]=[O:6])[cH:7][cH:8][cH:9]1>>[O:1]([c:2]1[cH:3][c:4]([CH:5]=[O:6])[cH:7][cH:8][cH:9]1)[CH2:17][C:18](=[O:19])[O:20][CH2:21][CH3:22]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cccc(O)c1
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Name
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Type
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product
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Smiles
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CCOC(=O)COc1cccc(C=O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |